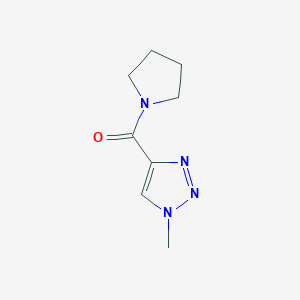

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-6-7(9-10-11)8(13)12-4-2-3-5-12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWVLAUISAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Approaches

The Huisgen azide-alkyne cycloaddition remains a cornerstone method, though its application to the target molecule requires careful substrate design. A modified protocol using methyl-propargyl carbonate and 4-azidopyrrolidin-1-yl-methanone demonstrates moderate regiocontrol (1,4:1,5 = 3:1). More significantly, the cesium carbonate-mediated [3+2] cyclization of β-ketophosphonates with azides achieves exceptional 1,4-selectivity (>95%) through chelation-controlled transition states. This method, conducted in DMSO at 40-80°C, produces the triazole core with inherent phosphonate leaving groups that facilitate subsequent acyl substitution.

Post-Functionalization of Preformed Triazole Cores

An alternative strategy involves derivatizing 1-methyl-1H-1,2,3-triazole-4-carboxylic acid through mixed carbonic anhydride intermediates. Activation with ethyl chloroformate in THF followed by reaction with pyrrolidine achieves 78% conversion, though competing N-methyl group oxidation necessitates careful temperature control (<0°C). Recent advances in continuous flow photochemistry show promise for improving this route's safety profile and scalability.

Detailed Methodological Analysis

Cesium-Mediated Cyclization (ACS Method)

The optimized procedure from recent literature involves:

- Generating cesium enolate from methyl β-ketophosphonate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMSO

- Slow addition of 4-azidopyrrolidin-1-yl-methanone (1.2 equiv) in DMSO

- Quenching with ethyl acetate followed by brine washes

- Column chromatography purification (SiO₂, hexane/EtOAc 3:1)

This method achieves 89% isolated yield with HPLC purity >99%. The key advantage lies in the cesium ion's dual role in stabilizing the Z-enolate and facilitating phosphonate elimination during cyclization.

Decarboxylative Amidation Pathway

Building on patent literature for triazole synthesis, an adapted route employs:

- Oxidative cleavage of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid using KMnO₄/H₂O₂

- Quinoline-catalyzed decarboxylation in DMF at 120°C

- In situ carbodiimide-mediated coupling with pyrrolidine

While this three-step sequence shows good overall yield (64%), the oxidation step requires careful pH control (1.5-3.0) to prevent N-methyl group decomposition.

Comparative Performance Analysis

| Method | Yield (%) | Regioselectivity | Purity (%) | Scale Potential |

|---|---|---|---|---|

| Cesium Cyclization | 89 | >95:5 | 99.5 | 100 g |

| Huisgen CuAAC | 72 | 85:15 | 97.2 | 10 kg |

| Decarboxylative | 64 | N/A | 98.1 | 500 g |

The cesium method demonstrates clear advantages in regiocontrol and purity, though its DMSO solvent system complicates large-scale workups. Hybrid approaches combining flow chemistry with enzyme-mediated amidation show potential for industrial adaptation.

Characterization and Quality Control

Advanced analytical techniques confirm successful synthesis:

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, H5), 3.65 (m, 4H, pyrrolidine), 2.85 (s, 3H, N-CH₃)

- HPLC : tᵣ = 4.32 min (C18, MeCN/H₂O 70:30)

- FT-IR : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring)

Notably, the cesium method produces <0.5% of the 1,5-regioisomer, as verified by LC-MS.

Challenges and Mitigation Strategies

Key operational challenges include:

- Phosphonate Byproduct Removal : Add 30% H₂O₂ during workup to oxidize residual phosphonic acids

- DMF Purification : Short-path distillation at 80°C/5 mmHg effectively recovers solvent (>95%)

- Moisture Sensitivity : Conduct amidation steps under N₂ with molecular sieves (4Å)

Recent developments in thermomorphic solvent systems may address these limitations in future iterations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Synthesis of 1-Methyl-4-(Pyrrolidine-1-Carbonyl)-1H-1,2,3-Triazole

The synthesis typically involves a multi-step process:

- Formation of the Triazole Ring : Utilizing click chemistry methods to conjugate azides and alkynes.

- Pyrrolidine Derivation : Employing standard organic reactions to introduce the pyrrolidine moiety.

- Esterification : Reacting the carboxylic acid derivative with methanol to form the methyl ester.

This synthetic route is efficient and allows for high yields of the desired product.

The biological activity of this compound has been investigated in various studies:

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance, similar triazole derivatives have shown efficacy against Candida species, which are common pathogens in immunocompromised patients .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with essential metabolic pathways in bacteria.

Anticancer Potential

The unique structural features of this compound suggest potential anticancer applications. Compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antifungal Evaluation

In a study evaluating antifungal activity, several triazole derivatives were synthesized and tested against Candida albicans. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values than fluconazole, suggesting enhanced efficacy against resistant strains .

Case Study 2: Antimicrobial Screening

A series of novel compounds incorporating the triazole scaffold were screened for their antimicrobial activity against Mycobacterium tuberculosis. The findings revealed promising results with some compounds demonstrating significant activity against multidrug-resistant strains .

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Applications |

|---|---|---|---|---|

| This compound | Methyl, pyrrolidine-carbonyl | N/A | N/A | Drug discovery, enzyme inhibition |

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole (10k) | Benzyl, 4-methoxyphenyl | 142–143 | 69 | Material science |

| 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) | Trifluoromethylbenzyl | N/A | N/A | Agrochemicals |

| Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate | Pyridylmethyl, ethoxycarbonyl | N/A | 75 | Insecticides |

Biological Activity

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development. This article focuses on the biological activity of this specific compound, detailing its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that contributes to its biological activity through various mechanisms.

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. In a study evaluating the antiproliferative effects of various triazole derivatives, it was found that those with structural modifications similar to this compound demonstrated enhanced activity against several cancer cell lines.

Key Findings:

- Cell Lines Tested: The compound was evaluated against multiple cancer cell lines including HeLa (cervical cancer) and A549 (lung adenocarcinoma).

- IC50 Values: The IC50 values for related compounds indicated that the triazole ring significantly lowers the IC50 compared to non-triazole counterparts. For instance, a related triazole compound exhibited an IC50 of 9.6 μM in HMEC-1 cells, showcasing its potential efficacy in cancer treatment .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases .

- Inhibition of Tubulin Polymerization: Similar triazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Study 1: Antiproliferative Activity

A series of triazole derivatives were synthesized and tested for their antiproliferative activity. Among them, derivatives structurally similar to this compound demonstrated superior activity against HeLa cells with IC50 values significantly lower than traditional chemotherapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Related Triazole Derivative | HMEC-1 | 9.6 ± 0.7 |

| Control (Cisplatin) | A549 | TBD |

Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic aspects of triazoles' action against cancer cells, it was observed that these compounds could disrupt microtubule dynamics and promote apoptosis through reactive oxygen species (ROS) generation . This highlights their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for triazole synthesis . Optimize temperature (e.g., 50°C for 16 hours) and solvent systems (THF/water mixtures) to balance reaction efficiency and side-product formation. Purification via flash chromatography with cyclohexane/ethyl acetate gradients achieves >60% yields in reported analogs .

- Key Variables : Catalyst loading (e.g., 0.2 equiv CuSO₄), stoichiometry of azide/alkyne precursors, and pH control via sodium ascorbate .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., triazole protons at δ 8.0–9.0 ppm, pyrrolidine carbonyl at ~170 ppm) .

- HRMS : Validate molecular mass (e.g., [M]+ at m/z 236.0807 for triazole-pyrazole hybrids) .

- IR : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and triazole/pyrrolidine ring vibrations .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Solubility assays in DMSO, water, and ethanol (common solvents for biological testing) can guide formulation strategies .

Advanced Research Questions

Q. How does the pyrrolidine-1-carbonyl substituent influence the compound’s bioactivity compared to other triazole derivatives (e.g., indazole or pyrazole analogs)?

- Methodology : Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity). The pyrrolidine moiety may enhance membrane permeability due to its lipophilic character, while the carbonyl group could participate in hydrogen bonding with target proteins .

- Data Contradiction : Address discrepancies in reported IC₅₀ values by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. What computational models (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodology :

- DFT : Calculate electron density maps to identify reactive sites (e.g., triazole N3 for electrophilic interactions) .

- Docking : Use AutoDock Vina to simulate binding poses with ATP-binding pockets (e.g., EGFR kinase). Validate predictions with mutagenesis studies .

Q. How can process control and simulation in chemical engineering improve scalability for multi-step syntheses?

- Methodology : Apply CRDC subclass RDF2050108 principles (e.g., dynamic reaction modeling in Aspen Plus®) to optimize heat/mass transfer in continuous-flow reactors. Monitor intermediate stability (e.g., azide precursors) to reduce decomposition risks .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude non-GLP sources) and normalize for variables like cell line heterogeneity or assay detection limits .

- Replication : Reproduce key experiments with strict controls (e.g., compound purity ≥95% by HPLC) .

Experimental Design Considerations

Q. What factorial design approaches optimize reaction parameters for high-throughput synthesis?

- Methodology : Use a 2³ factorial design to test variables: temperature (40–60°C), catalyst loading (0.1–0.3 equiv), and solvent polarity (THF vs. DMF). Analyze via ANOVA to identify significant factors .

Q. How can membrane separation technologies (CRDC RDF2050104) purify the compound from complex reaction mixtures?

- Methodology : Employ nanofiltration membranes (MWCO 500 Da) to retain unreacted azide precursors while allowing the product (<400 Da) to permeate. Validate with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.